

"6-Fluoro-4-hydroxyquinoline-3-carboxylic acid" molecular weight and formula

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Compound of Interest

Compound Name: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

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An In-Depth Technical Guide to **6-Fluoro-4-hydroxyquinoline-3-carboxylic acid**

Executive Summary

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a core component of modern fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic placement of a fluorine atom at the C-6 position of the quinolone ring is a common feature that significantly enhances the potency and pharmacokinetic profile of these drugs. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a validated synthesis protocol, key applications, and analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important synthetic intermediate.

Core Molecular Profile

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is an organic compound featuring a fluorinated quinoline scaffold. The presence of both a hydroxyl group and a carboxylic acid group allows for versatile chemical modifications and contributes to its physicochemical properties. The molecule exists in equilibrium with its keto tautomer, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a characteristic feature of 4-hydroxyquinolines.^[1]

Table 1: Key Identifiers and Properties

Parameter	Value	Source(s)
IUPAC Name	6-Fluoro-4-hydroxyquinoline-3-carboxylic acid	N/A
Synonym	6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid	[2]
CAS Number	343-10-2	[3][4][5]
Molecular Formula	C ₁₀ H ₆ FNO ₃	[3][5]
Molecular Weight	207.16 g/mol	[3][4][5]
Exact Mass	207.03317 g/mol	[5]
Elemental Analysis	C: 57.98%; H: 2.92%; F: 9.17%; N: 6.76%; O: 23.17%	[5]

Synthesis and Mechanistic Insights

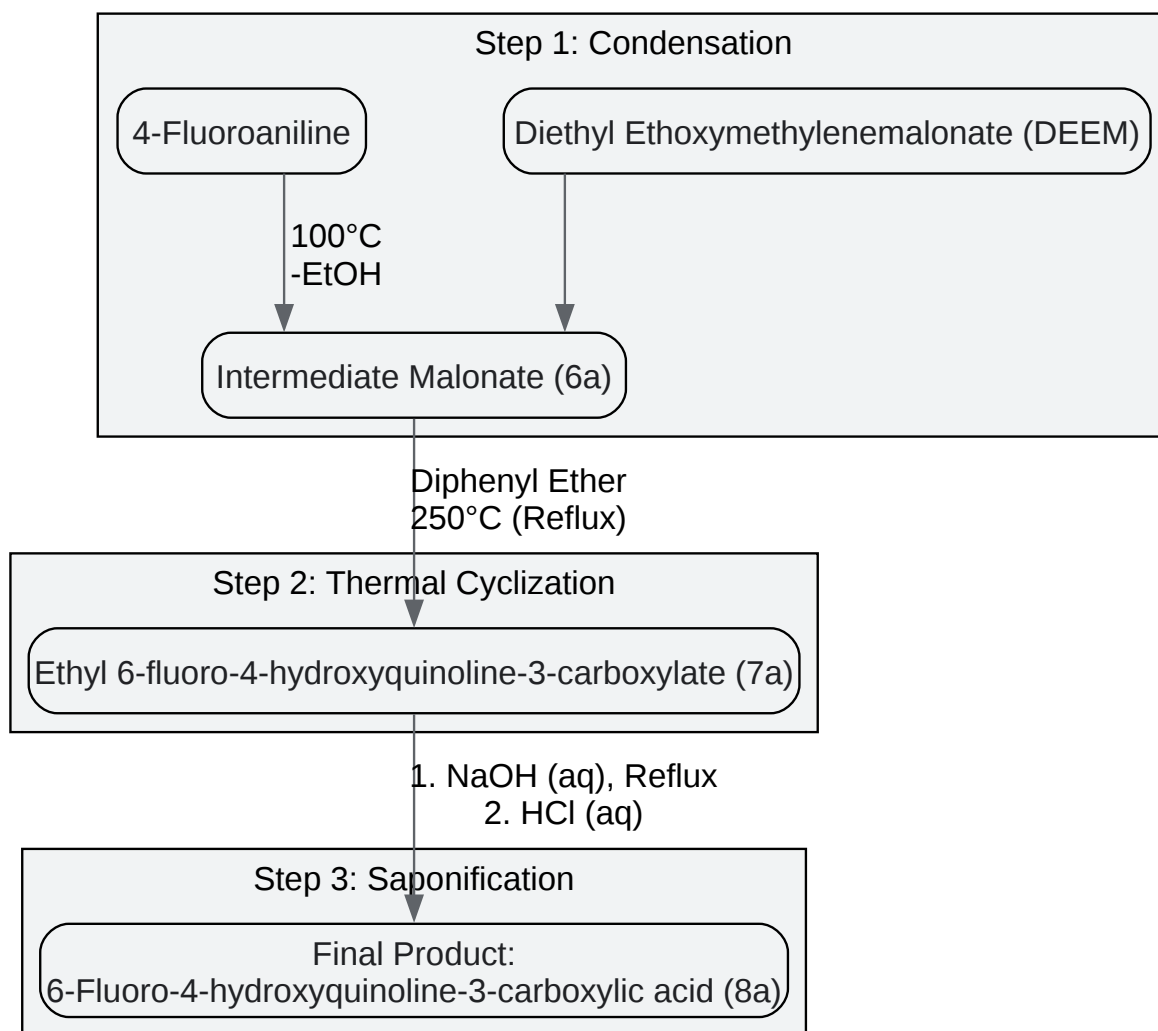
The most established and reliable method for synthesizing **6-fluoro-4-hydroxyquinoline-3-carboxylic acid** is a modified Gould-Jacobs reaction. This multi-step process begins with a commercially available fluoroaniline and builds the quinoline ring system through a condensation reaction followed by a high-temperature thermal cyclization.

Gould-Jacobs Synthesis Workflow

The reaction proceeds in three main stages:

- **Condensation:** 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. The reaction is driven forward by the removal of ethanol.
- **Cyclization:** The intermediate undergoes thermal cyclization at high temperatures (approx. 250°C) in a high-boiling solvent like diphenyl ether. This intramolecular electrophilic substitution forms the quinoline ring, yielding the ethyl ester of the target molecule.

- Hydrolysis: The resulting ester is saponified using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.



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Caption: Gould-Jacobs reaction pathway for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from the methodology described by Diaz et al.

Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

- Combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
- Heat the mixture to 100°C.
- To drive the reaction to completion, pass a light stream of nitrogen gas over the reaction surface to facilitate the removal of the ethanol byproduct.
- Monitor the reaction by TLC. Upon completion, the resulting crystalline white solid can be used in the next step without further purification. The reported yield is typically high (approx. 92%).

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

- Add the malonate intermediate from the previous step to a flask containing diphenyl ether.
- Heat the mixture to reflux at 250°C. The high temperature is critical for overcoming the activation energy of the intramolecular Friedel-Crafts type acylation. Diphenyl ether is chosen for its high boiling point and stability.
- Maintain reflux until cyclization is complete (monitor by TLC).
- Cool the mixture and wash the resulting solid precipitate with hexane to remove the diphenyl ether solvent. The product is a white solid.

Step 3: Hydrolysis to **6-Fluoro-4-hydroxyquinoline-3-carboxylic acid**

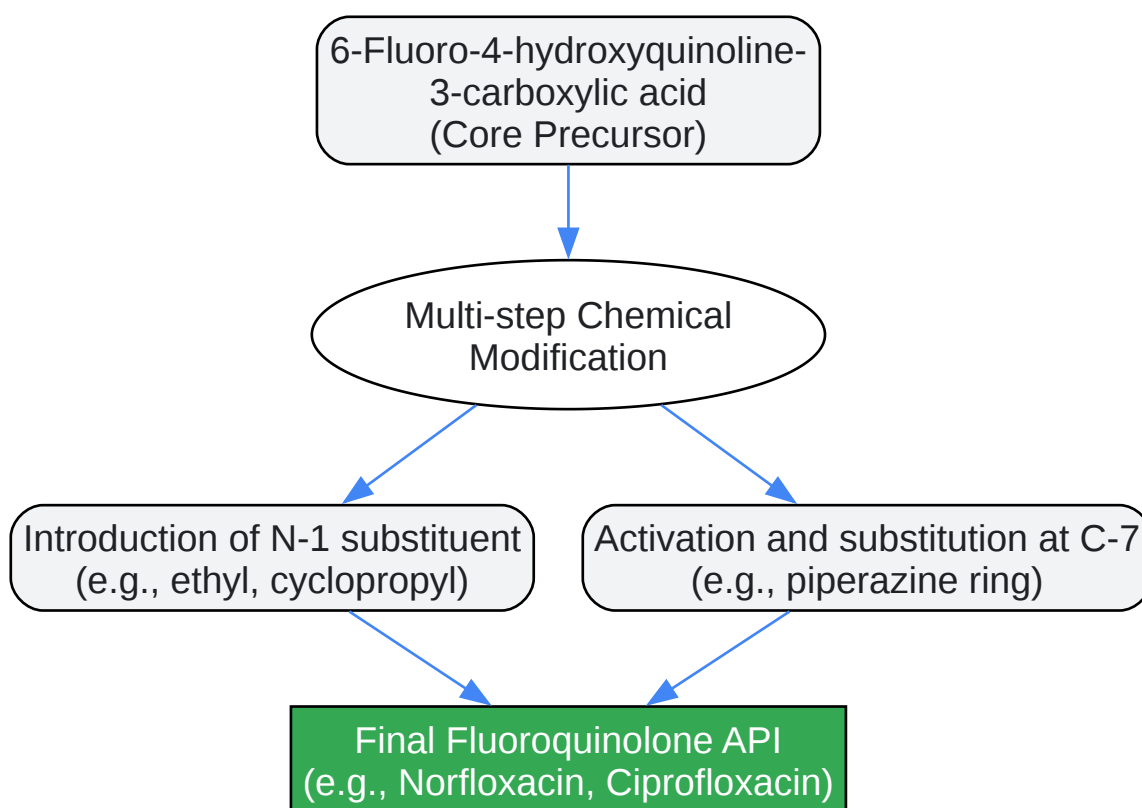
- Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
- Heat the mixture to reflux until the hydrolysis is complete (the solid ester dissolves as its sodium salt).
- Cool the reaction mixture to room temperature.
- Acidify the solution with 10% hydrochloric acid until a white precipitate forms.

- Isolate the final product by vacuum filtration, wash with water, and dry.

Applications in Medicinal Chemistry

The primary and most significant application of **6-fluoro-4-hydroxyquinoline-3-carboxylic acid** is its role as a key precursor in the synthesis of fluoroquinolone antibiotics.[6] The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore responsible for inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

The C-6 fluorine atom is a critical structural feature in second, third, and fourth-generation quinolones (e.g., Ciprofloxacin, Levofloxacin).[6] Its electron-withdrawing nature enhances the potency of the drug, improves cell penetration, and favorably modulates its pharmacokinetic properties.



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Caption: Synthetic logic from precursor to antibiotic.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. The techniques used are standard for organic molecule characterization.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	Signals corresponding to aromatic protons on the quinoline ring and the vinyl proton, as well as exchangeable protons for the carboxylic acid and hydroxyl/amine groups. The specific shifts and coupling constants will be influenced by the solvent.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad, from carboxylic acid), C=O stretching (from the keto tautomer and carboxylic acid), and C-F stretching.
Mass Spectrometry	The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z \approx 207$).
HPLC/LC-MS	These are the methods of choice for purity assessment and are widely used for analyzing fluoroquinolones and their precursors. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acid modifier (e.g., formic acid) is a typical starting point.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 343-10-2 is not readily available, data from structurally similar quinoline carboxylic acids provide a strong basis for safe handling procedures.

- Hazard Classification: Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Ingestion: Rinse mouth and seek medical attention.
 - Inhalation: Move to fresh air.

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